molecular formula C19H22N2O3S B2996629 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-phenylpropanamide CAS No. 941994-28-1

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-phenylpropanamide

Cat. No.: B2996629
CAS No.: 941994-28-1
M. Wt: 358.46
InChI Key: XAOCXMSTCRLWGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C19H22N2O3S and its molecular weight is 358.46. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Researchers have synthesized functionalized amino acid derivatives to explore their potential as new pharmacophores for designing anticancer agents. These compounds have shown interesting cytotoxicity against human cancer cell lines, indicating their potential in cancer treatment strategies (Kumar et al., 2009).

Antimicrobial Applications

The antimicrobial evaluation of derivatives related to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-phenylpropanamide has demonstrated potent antibacterial and antifungal activities. These findings suggest the utility of these compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Fuloria et al., 2009).

Enhancing Antimicrobial Activity

Further research into the synthesis of highly functionalized derivatives has shown significant activities against bacterial and fungal strains, highlighting the potential of these compounds in enhancing antimicrobial efficacy. The structural modifications and synthesis approaches provide valuable insights into designing more effective antimicrobial agents (Babu et al., 2012).

Broad-Spectrum Antimicrobial Properties

Studies on the synthesis and antibacterial activity of arylpiperazinyl oxazolidinones and related compounds have revealed their broad-spectrum antimicrobial properties. These compounds exhibit potent in vitro activities against MRSA and VRE resistant Gram-positive strains, underscoring their potential as broad-spectrum antimicrobial agents (Jang et al., 2004).

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication.

Result of Action

The molecular and cellular effects of this compound’s action would likely involve a halt in cell cycle progression, given its target of CDK2 . This could result in the inhibition of cell proliferation, which could be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-15-8-10-17(21-12-5-13-25(21,23)24)14-18(15)20-19(22)11-9-16-6-3-2-4-7-16/h2-4,6-8,10,14H,5,9,11-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOCXMSTCRLWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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